molecular formula C17H15NO3 B10840404 1-Morpholin-4-yl-benzo[f]chromen-3-one

1-Morpholin-4-yl-benzo[f]chromen-3-one

Cat. No.: B10840404
M. Wt: 281.30 g/mol
InChI Key: BYCFTTKUJHROAO-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-benzo[f]chromen-3-one is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholin-4-yl-benzo[f]chromen-3-one typically involves the condensation of 2-hydroxynaphthaldehyde with ethyl acetoacetate in the presence of piperidine to form 3-acetyl-5,6-benzocoumarin. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the desired chromene derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholin-4-yl-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromenes with functional groups like halides, alkyl, and amino groups.

Scientific Research Applications

Pharmaceutical Development

1-Morpholin-4-yl-benzo[f]chromen-3-one has garnered attention in the pharmaceutical industry due to its promising therapeutic properties. The compound exhibits:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. It has demonstrated significant cytotoxic effects with an IC50 value of 10.4 µM against MCF-7 cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents. Its structural features allow it to interact effectively with biological targets involved in microbial resistance.

Biological Activities

The biological activities of this compound extend beyond anticancer and antimicrobial effects:

  • Neuroprotective Effects : The compound exhibits potential neuroprotective properties, particularly against oxidative stress-induced neuronal damage. Studies suggest that it may help in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
  • Anti-inflammatory Activity : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. This effect is attributed to the inhibition of key inflammatory pathways, such as NF-kB signaling .

Chemical Transformations and Synthesis

The synthesis of this compound typically involves several chemical transformations that enhance its biological activity:

Transformation Type Description
Oxidation Can be oxidized to form quinones, which may exhibit enhanced biological activity.
Reduction Reduction reactions yield dihydro derivatives that may have different pharmacological properties.
Substitution Electrophilic substitution can introduce various functional groups onto the chromene ring, allowing for the development of novel derivatives with tailored activities .

Case Studies

Numerous studies have documented the applications and effects of this compound:

  • Neuroprotective Study : A study evaluated various chromone derivatives for their neuroprotective capabilities against oxidative stress. Results indicated significant protective effects, suggesting potential applications in treating conditions like Alzheimer’s disease.
  • Anticancer Research : A derivative of this compound was tested against multiple cancer cell lines and exhibited potent cytotoxicity, particularly against breast cancer cells, reinforcing its potential as a lead compound in anticancer drug development .
  • Anti-inflammatory Research : In vitro experiments demonstrated that this compound could significantly reduce inflammation markers in stimulated macrophages, indicating its utility in developing anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Morpholin-4-yl-benzo[f]chromen-3-one can be compared with other chromene derivatives:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Morpholin-4-yl-benzo[f]chromen-3-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted methods, Claisen-Schmidt condensations, or Pechmann reactions. For example:

  • Microwave irradiation accelerates reactions involving 4-fluorobenzyl or substituted phenyl groups, yielding derivatives efficiently (e.g., 1a–1o in and ) .
  • Claisen-Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and aldehydes (e.g., 4-hydroxybenzaldehyde) in basic media, followed by esterification with anti-inflammatory drug moieties ( ).
  • Pechmann condensation using polyphosphoric acid and trifluoroacetoacetic ester, with demethylation steps ( ).
  • Key catalysts include piperidine (for chalcone formation) and K₂CO₃ (for alkylation) .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1652–1712 cm⁻¹ for chalcone and coumarin moieties) .
  • ¹H/¹³C NMR : Confirms structural motifs (e.g., morpholino protons at δ 3.1–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm) .
  • Mass spectrometry : Determines molecular ion peaks (e.g., [M+1]⁺ at m/z 508.6 for compound 5o) .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents like DMF enhance alkylation efficiency (e.g., propargyl bromide reactions) .
  • Catalyst choice : Piperidine or NaOAc improves chalcone formation rates .
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and improves yields ( ) .
  • Temperature control : Demethylation in polyphosphoric acid requires precise heating (100–120°C) to avoid side products ( ) .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial activity : Thiazolyl derivatives (e.g., 2-(2-methylthiazol-4-yl)-3H-benzo[f]chromen-3-one) show enhanced antibacterial effects due to increased hydrophobicity and target binding ( ) .
  • Anti-inflammatory activity : Esterification with NSAID moieties (e.g., ibuprofen) improves cytotoxicity and selectivity against cancer cells ( ) .
  • Morpholino group role : Enhances solubility and pharmacokinetic properties, as seen in compound 5o ( ) .

Q. How can computational methods (e.g., molecular docking) guide the design of this compound derivatives?

  • Methodological Answer :

  • Target identification : Docking studies with bacterial enzymes (e.g., DNA gyrase) or inflammatory targets (e.g., COX-2) predict binding affinities .
  • Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with morpholino oxygen or chalcone carbonyl groups) .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR shifts with similar derivatives (e.g., morpholino protons in vs. 17) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous confirmation, especially for stereochemistry ( ) .
  • Isotopic labeling : Resolve overlapping signals in complex spectra (e.g., aromatic regions) .

Q. Key Considerations for Researchers

  • Data reproducibility : Ensure reaction scales and solvent purity are consistent (e.g., DMF anhydrous grade in ) .
  • Biological assays : Use standardized protocols (e.g., agar diffusion for antimicrobial tests) to compare results with literature .
  • Crystallography : Leverage SHELXTL for high-resolution refinement, especially for twinned data ( ) .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-morpholin-4-ylbenzo[f]chromen-3-one

InChI

InChI=1S/C17H15NO3/c19-16-11-14(18-7-9-20-10-8-18)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11H,7-10H2

InChI Key

BYCFTTKUJHROAO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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